Ethyl red

Catalog No.
S585201
CAS No.
76058-33-8
M.F
C17H19N3O2
M. Wt
297.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl red

CAS Number

76058-33-8

Product Name

Ethyl red

IUPAC Name

2-[[4-(diethylamino)phenyl]diazenyl]benzoic acid

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22/h5-12H,3-4H2,1-2H3,(H,21,22)

InChI Key

HBRCDTRQDHMTDA-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Synonyms

ethyl red

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O

Acid-Base Indicator:

  • Ethyl red exhibits a red-orange color in acidic solutions (pH below 4.5) [Source: PubChem, ].
  • When added to a basic solution (pH above 6.2), it turns pink [Source: PubChem, ].
  • This distinct color change allows researchers to visually determine the approximate pH of a solution quickly and easily, aiding in various laboratory experiments and titrations [Source: Biosynth, ].

Research Applications:

  • Analytical Chemistry: Ethyl red is commonly used in analytical chemistry for the qualitative and quantitative determination of acids and bases, particularly in educational settings and routine laboratory procedures [Source: VWR, ].
  • Organic Chemistry: It can be employed in organic chemistry research to monitor the progress of reactions involving changes in pH, such as hydrolysis and neutralization reactions [Source: Fisher Scientific, ].

Ethyl red is a synthetic azo dye, chemically known as 2-[4-(Diethylamino)phenylazo]benzoic acid. Its molecular formula is C₁₇H₁₉N₃O₂, and it has a molecular weight of 297.36 g/mol. Ethyl red appears as a dark red to purple powder and exhibits a distinct color change from red at pH 4.5 to yellow at pH 6.5, making it a useful acid-base indicator in various applications . The compound is soluble in ethanol and has an absorption maximum at approximately 450 nm in alkaline conditions .

As mentioned earlier, the mechanism of action of ethyl red revolves around its acid-base properties. The change in protonation state of the carboxylic acid group with pH variation affects the electronic structure of the molecule, particularly the azo group. This, in turn, modifies the light absorption properties, leading to the observed color change at different pH levels [, ].

, primarily due to its azo and carboxylic acid functional groups. It can undergo protonation and deprotonation reactions depending on the pH of the solution, which leads to its colorimetric properties. In acidic conditions, the dye remains protonated, displaying a red color, while in neutral to alkaline conditions, the deprotonation results in a yellow hue . Additionally, ethyl red can interact with metal ions and other substrates, forming complexes that can alter its optical properties .

The synthesis of ethyl red typically involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. A common method includes:

  • Diazotization: An aromatic amine (such as diethylamine) is reacted with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then coupled with 2-carboxybenzoic acid or its derivatives under controlled conditions to yield ethyl red.

This process allows for the formation of the azo bond characteristic of ethyl red .

Ethyl red finds various applications across different fields:

  • Laboratory Use: As an acid-base indicator in titrations and other analytical techniques.
  • Biological Staining: Utilized in microscopy for staining biological samples due to its vivid coloration.
  • Dye-Sensitized Solar Cells: Investigated for its properties as a sensitizer in solar energy applications due to its strong absorption characteristics .
  • Food Industry: Sometimes employed as a food coloring agent, although regulatory approvals vary by region.

Studies have shown that ethyl red interacts with various substrates, affecting its spectral properties. For example, when bound to titanium dioxide films in dye-sensitized solar cells, ethyl red demonstrates altered absorption characteristics due to interactions with the substrate . Additionally, research into its binding mechanisms within biological systems suggests that it can influence proton transfer processes, highlighting its potential role in bioenergetics .

Ethyl red shares structural similarities with other azo dyes and indicators. Below are some comparable compounds:

Compound NameMolecular FormulaColor ChangeUnique Features
Methyl RedC₁₄H₁₅N₃O₂Red at pH 4.4 to yellow at pH 6.2Used extensively in titrations
Bromothymol BlueC₂₁H₁₄Br₂O₅SYellow at pH < 6.0; blue at pH > 7.6Commonly used in biological assays
Phenol RedC₁₈H₁₁N₂O₃SYellow at pH < 6.8; red at pH > 8.4Frequently used in cell culture
Congo RedC₂₂H₂₂N₄Na₂O₆S₂Blue at pH < 3; red at neutral pHKnown for binding amyloid proteins

Uniqueness of Ethyl Red

Ethyl red's unique feature lies in its specific color transition range and its dual functionality as both an acid-base indicator and a biological stain. Its strong absorption properties make it suitable for use in advanced applications like dye-sensitized solar cells, setting it apart from other similar compounds that may not possess such versatile characteristics .

Ethyl red, chemically known as 2-[4-(diethylamino)phenylazo]benzoic acid with the molecular formula C17H19N3O2 and a molecular weight of 297.35, is a prominent azo dye characterized by its distinctive red color in acidic conditions and yellow color in basic environments [1] [2]. The synthesis of ethyl red follows the classical azo dye formation pathway, which involves a two-step process: diazotization followed by azo coupling [4].

The diazotization reaction begins with the formation of a diazonium salt from an aromatic primary amine [9]. In the case of ethyl red synthesis, the process typically starts with the diazotization of anthranilic acid (2-aminobenzoic acid) [4] [19]. This reaction occurs when the aromatic amine reacts with nitrous acid (HNO2), which is generated in situ from sodium nitrite and a mineral acid, typically hydrochloric acid [9] [26].

The mechanism of diazotization proceeds through several distinct steps:

  • Formation of the nitrosonium ion (NO+) from nitrous acid in acidic conditions [26]
  • Nucleophilic attack by the aromatic amine on the nitrosonium ion, forming an N-nitroso intermediate [26]
  • Tautomerization of the N-nitroso intermediate [26]
  • Dehydration to form the diazonium salt [26]

This reaction must be conducted at low temperatures (0-5°C) because diazonium salts are unstable at higher temperatures and can decompose rapidly [14] [4]. The temperature control is critical as it affects both the stability of the intermediate diazonium salt and the kinetics of the subsequent coupling reaction [21].

The second step in ethyl red synthesis is the coupling reaction, where the diazonium salt acts as an electrophile and reacts with N,N-diethylaniline, which serves as the coupling component [4] [23]. This coupling reaction follows an electrophilic aromatic substitution mechanism, where the diazonium ion attacks the para position of the N,N-diethylaniline [9] [24].

The coupling reaction kinetics are significantly influenced by pH conditions [7] [30]. For coupling with tertiary aromatic amines like N,N-diethylaniline, the reaction is typically performed in weakly acidic to neutral conditions (pH 4-7) [30]. This pH range ensures that the amine exists predominantly in its free form rather than as an ammonium ion, which would be unreactive toward electrophilic attack [30].

The overall reaction can be represented as:

Reaction StepReactantsProductsConditions
Diazotization2-aminobenzoic acid + NaNO2 + HClDiazonium salt0-5°C, pH < 2
CouplingDiazonium salt + N,N-diethylanilineEthyl redpH 4-7, room temperature

The rate-determining step in this reaction sequence is typically the formation of the azo bond during the coupling reaction [21]. Studies have shown that electron-donating substituents on the coupling component enhance the reaction rate by increasing the nucleophilicity of the aromatic ring [21] [4].

Industrial-Scale Production Optimization Strategies

The industrial-scale production of ethyl red and similar azo dyes presents several challenges that require careful optimization to ensure high yield, purity, and cost-effectiveness [7] [10]. The production process must address critical parameters including reaction conditions, reactor design, and process integration [10] [13].

Temperature control represents one of the most crucial factors in industrial azo dye synthesis [7]. The diazotization reaction must be maintained at low temperatures (0-5°C) to prevent decomposition of the diazonium salt intermediate [14]. Industrial facilities employ specialized cooling systems and jacketed reactors to maintain these low temperatures consistently throughout the reaction vessel [7] [12].

pH management is equally important for optimizing both the diazotization and coupling reactions [7] [30]. In large-scale production, automated pH monitoring and control systems are implemented to maintain the optimal pH range for each reaction step [13]. For the diazotization of aromatic amines, strongly acidic conditions (pH < 2) are required, while the coupling reaction with N,N-diethylaniline performs best in weakly acidic to neutral conditions (pH 4-7) [30].

Reaction kinetics optimization in industrial settings focuses on several key parameters:

ParameterOptimization StrategyImpact on Production
Reactant concentrationControlled addition ratesPrevents side reactions and improves yield
Reaction timeProcess monitoringEnsures complete conversion while minimizing degradation
Mixing efficiencyAdvanced impeller designsImproves mass transfer and reaction homogeneity
Catalyst systemsCopper-based catalystsEnhances reaction rates and selectivity

Statistical design of experiments (DOE) approaches have been employed to optimize these parameters simultaneously [18]. Response Surface Methodology (RSM) has proven particularly effective for identifying optimal conditions that maximize yield while minimizing waste and energy consumption [18] [13].

For the industrial production of ethyl red, continuous flow processes have largely replaced traditional batch methods [12] [14]. Continuous processing offers several advantages, including better temperature control, improved mixing, reduced reaction times, and enhanced safety by limiting the amount of reactive diazonium salt present at any given time [14]. This approach is especially valuable given the potential instability of diazonium intermediates [14].

Process intensification strategies have also been implemented to improve efficiency and sustainability [10] [12]. These include:

  • Microreactor technology for precise control of reaction conditions [12]
  • Solvent recovery and recycling systems to reduce waste [10]
  • Energy integration to utilize heat generated during exothermic steps [13]
  • In-line monitoring and real-time process adjustments [18]

The optimization of industrial-scale production also extends to the selection of raw materials [4] [10]. High-purity starting materials are essential for achieving the desired product quality, but cost considerations often necessitate a balance between purity and economic feasibility [10]. Suppliers are carefully evaluated based on consistency of material quality and reliability of supply chains [13].

Water management represents another critical aspect of industrial azo dye production [10] [11]. The process generates significant volumes of wastewater containing unreacted starting materials, by-products, and salts [11]. Advanced oxidation processes and biological treatment systems are increasingly being integrated into production facilities to address these environmental concerns [11] [12].

Purification Techniques: Recrystallization & Chromatographic Approaches

The purification of ethyl red after synthesis is essential to remove impurities, unreacted starting materials, and by-products that can affect its color properties and performance [8] [17]. Two primary approaches are employed for the purification of ethyl red: recrystallization and chromatographic techniques [8] [20].

Recrystallization represents the most commonly used method for purifying ethyl red and other azo dyes due to its simplicity, cost-effectiveness, and scalability [17] [22]. The process exploits the differential solubility of ethyl red in various solvents at different temperatures [15] [22].

For ethyl red purification, several solvent systems have been investigated:

Solvent SystemTemperature RangeObservationsRecovery Rate
Ethanol/Water70-80°C to coolGood crystal formation75-85%
Toluene90-110°C to coolNeedle-like crystals70-80%
Ethyl Acetate/Heptane60-70°C to coolImproved purity65-75%
Ethanol/Diethyl Ether50-60°C to coolHigh purity60-70%

The recrystallization process for ethyl red typically follows these steps [15] [25]:

  • Dissolution of crude ethyl red in a minimum amount of hot solvent (often ethanol) [15]
  • Optional hot filtration to remove insoluble impurities [25]
  • Controlled cooling to induce crystallization [15]
  • Optional seeding with pure ethyl red crystals to promote crystallization [22]
  • Filtration and washing of crystals with cold solvent [25]
  • Drying under controlled conditions to prevent degradation [15]

Research has shown that the choice of solvent significantly impacts both the crystal morphology and purity of the final product [15] [17]. Ethanol-water mixtures are particularly effective for ethyl red purification, as they provide good solubility at elevated temperatures while allowing efficient crystallization upon cooling [15] [25].

The introduction of ethyl red seed crystals before the crystallization step has been demonstrated to reduce residual solvent content in the final product by a factor of 5 to 10, which is particularly important for applications requiring high purity [17].

Chromatographic approaches offer an alternative purification method, especially for analytical purposes or when exceptionally high purity is required [8] [16]. Column chromatography using alumina or silica gel as stationary phases has been successfully applied to the purification of azo dyes including ethyl red [8] [16].

For ethyl red purification, the following chromatographic conditions have proven effective:

  • Stationary phase: Alumina oxide with controlled activity levels [8]
  • Mobile phase: Gradient elution using toluene/ethyl acetate mixtures [16]
  • Detection: Visible light absorption at 447 nm (λmax of ethyl red) [1] [16]

High-performance liquid chromatography (HPLC) provides even greater separation efficiency and has been employed for both analytical characterization and preparative purification of ethyl red [16]. Reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases allows for excellent separation of ethyl red from structurally similar impurities [16].

Adsorption chromatography on aluminium oxide has shown particular promise for the separation of direct azo dyes, which often contain colored by-products that can adversely influence the shade and stability of the dye [8]. This technique has overcome limitations of traditional methods like paper chromatography, which suffers from strong adsorption of dyes on cellulose [8].

XLogP3

4.1

UNII

FTV19WGM7I

Other CAS

76058-33-8

Wikipedia

Diethyl red
Ethyl red

Dates

Last modified: 08-15-2023

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